molecular formula C22H19BrN4O2S B11052139 N'-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No. B11052139
M. Wt: 483.4 g/mol
InChI Key: GQBGFNIAUYHJRU-WYMPLXKRSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyrrole ring, and a bromophenyl group.

Preparation Methods

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N’-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. One of the primary targets is tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair. The compound inhibits TDP1 activity, leading to the accumulation of DNA damage in cancer cells, which ultimately results in cell death . Additionally, the compound may interact with other molecular pathways, contributing to its overall anticancer activity .

properties

Molecular Formula

C22H19BrN4O2S

Molecular Weight

483.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19BrN4O2S/c1-14-11-16(13-29-2)18-19(27-9-3-4-10-27)20(30-22(18)25-14)21(28)26-24-12-15-5-7-17(23)8-6-15/h3-12H,13H2,1-2H3,(H,26,28)/b24-12+

InChI Key

GQBGFNIAUYHJRU-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC=C(C=C3)Br)N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC=C(C=C3)Br)N4C=CC=C4)COC

Origin of Product

United States

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